Nalpha-Benzoyl-L-asparagine 4-nitroanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

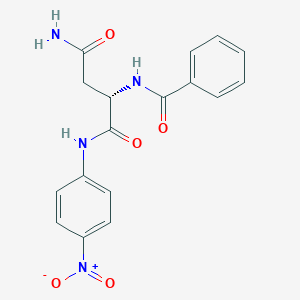

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is a product used for proteomics research . It is an L-asparagine derivative in which the amino group undergoes formal condensation with the carboxy group of benzoic acid and in which the carboxy OH group is replaced by a (4-nitrophenyl)amino group .

Molecular Structure Analysis

The molecular formula of this compound is C17H16N4O5, and its molecular weight is 356.3 .Chemical Reactions Analysis

This compound is a substrate for proteolytic enzymes . Hydrolysis of the compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .Applications De Recherche Scientifique

Enzyme Activity Characterization

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is commonly used in research for characterizing enzyme activities. For instance, in the study of extracellular proteases from Fusarium oxysporum, this compound was utilized as a substrate to determine the activity and characteristics of an alkaline serine protease (Barata et al., 2002). Similarly, a study on the action of trypsin on synthetic chromogenic arginine substrates used this compound to investigate enzyme kinetics (Somorin et al., 1979).

Protease Inhibition Studies

This compound is also significant in protease inhibition studies. For example, it was used in the analysis of linear competitive inhibition of human tissue kallikrein, providing insights into the enzyme's behavior and inhibition mechanisms (Sousa et al., 2001).

Substrate Synthesis and Characterization

This compound plays a role in the synthesis of substrates for enzyme assays. A study by Erlanger et al. (1961) described its synthesis and properties as a chromogenic substrate for trypsin (Erlanger, Kokowsky, & Cohen, 1961). In another study, methods for synthesizing similar compounds were explored, highlighting the compound's relevance in the preparation of optically active substrates for peptidases (Somorin, Nishi, & Noguchi, 1978).

Biochemical Analysis in Insect Studies

In insect biochemistry, this compound has been used to study enzyme activities in specific insect species. A study on Lygus hesperus, a pest species, used it to analyze trypsin-like enzymes in the salivary glands (Zeng, Zhu, & Cohen, 2002).

Additional Applications

The compound is also involved in broader research applications, such as in the characterization of asparaginyl endopeptidase activity in plants and the study of proteinase activity in potato plants https://consensus.app/papers/proteinase-activity-potato-plants-santarius/01f1a93ae7a859c191838df47b3ec0f6/?utm_source=chatgpt" target="_blank">(Cornel & Plaxton, 1994; Santarius & Belitz, 2004)

Mécanisme D'action

Target of Action

Nalpha-Benzoyl-L-asparagine 4-nitroanilide, also known as Bz-Asn-pNA, primarily targets asparaginyl endopeptidases . These are proteolytic enzymes that play a crucial role in protein degradation and processing.

Mode of Action

Bz-Asn-pNA is a synthetic peptide substrate that interacts with its target, the asparaginyl endopeptidases, by undergoing a formal condensation with the carboxy group of benzoic acid . This interaction results in the release of a (4-nitrophenyl)amino group .

Result of Action

The action of Bz-Asn-pNA results in the release of a (4-nitrophenyl)amino group . This can be detected and measured, making Bz-Asn-pNA a useful tool in proteomics research .

Propriétés

IUPAC Name |

(2S)-2-benzamido-N-(4-nitrophenyl)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFUSGBNVYEJGY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428616 |

Source

|

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201733-11-1 |

Source

|

| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.